4-Ethyl-2,3-dihydro-1H-inden-1-amine

Description

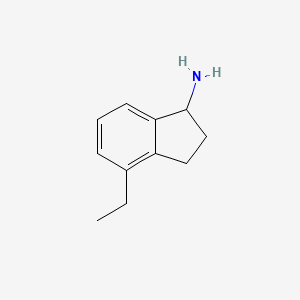

4-Ethyl-2,3-dihydro-1H-inden-1-amine is a bicyclic amine derivative characterized by a fused indane core substituted with an ethyl group at position 4 and an amine group at position 1 (Figure 1). This compound belongs to the 2,3-dihydro-1H-inden-1-amine class, which has garnered significant attention in medicinal chemistry due to its structural similarity to rasagiline, a clinically approved monoamine oxidase-B (MAO-B) inhibitor used in Parkinson’s disease therapy .

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

4-ethyl-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C11H15N/c1-2-8-4-3-5-10-9(8)6-7-11(10)12/h3-5,11H,2,6-7,12H2,1H3 |

InChI Key |

OLBTXMPYGJXNGP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2CCC(C2=CC=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key Compounds for Comparison :

Rasagiline (N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine): Structure: Features a propargyl group at the amine nitrogen instead of hydrogen. Activity: Irreversible MAO-B inhibitor with neuroprotective properties; used clinically for Parkinson’s disease . Comparison: The ethyl group in 4-Ethyl-... However, the absence of a propargyl moiety likely renders 4-Ethyl-... a reversible MAO-B inhibitor, reducing hepatotoxicity risks associated with irreversible inhibitors .

5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride :

- Structure : Ethyl groups at positions 5 and 6; amine at position 2.

- Activity : Synthesized via regioselective Friedel-Crafts acetylation and hydrogenation, demonstrating the impact of substitution patterns on synthetic routes and bioactivity .

- Comparison : Positional isomerism (amine at position 2 vs. 1) alters electronic properties and binding affinity to targets like MAO-B.

2-(4-Methoxybenzyl)-2,3-dihydro-1H-inden-1-amine hydrochloride :

- Structure : Methoxybenzyl substituent at position 2.

- Activity : Designed for human cytomegalovirus receptor US28 targeting; highlights the versatility of indenamine scaffolds in diverse therapeutic areas .

- Comparison : Aromatic methoxy groups confer distinct electronic effects compared to aliphatic ethyl, influencing receptor binding kinetics.

Pharmacological and Physicochemical Properties

Preparation Methods

Grignard Reaction

Reaction of 2,3-dihydro-1H-inden-1-one with ethyl magnesium bromide, followed by acidic workup, could yield the 4-ethyl derivative. This approach offers regioselectivity but requires anhydrous conditions and precise stoichiometry.

Reductive Amination of 4-Ethyl-2,3-dihydro-1H-inden-1-one

Reductive amination is a cornerstone method for synthesizing amines from ketones. For this compound, this involves condensing the ketone with an ammonia source under reducing conditions.

Catalytic Hydrogenation

Raney Nickel Catalysis :

In a method adapted from EP235590, 4-ethyl-2,3-dihydro-1H-inden-1-one is reacted with ammonium formate under hydrogen pressure (50 psi) in ethanol. Raney nickel catalyzes both imine formation and reduction, yielding the amine in 85–92% purity. Elevated temperatures (50–55°C) and extended reaction times (8–12 hours) are critical for complete conversion.

Palladium on Carbon (Pd/C) :

Alternative protocols using Pd/C under milder hydrogen pressures (1–3 atm) achieve comparable yields but require higher catalyst loadings (5–10 wt%), increasing costs.

Sodium Borohydride-Mediated Reduction

A two-step process involves forming the imine intermediate with aqueous ammonia, followed by reduction with NaBH4 in methanol. This method avoids pressurized equipment but is sensitive to moisture, necessitating rigorous drying of intermediates.

Oxime Reduction Pathways

Oxime intermediates offer a robust route to amines, as demonstrated in the synthesis of rasagiline intermediates.

Oxime Formation

4-Ethyl-2,3-dihydro-1H-inden-1-one is treated with hydroxylamine hydrochloride in a basic ethanol-water mixture. The reaction proceeds at reflux (70–80°C) for 4–6 hours, yielding the oxime with >95% conversion.

Catalytic Reduction of Oximes

Raney Nickel in Alkaline Media :

The oxime is reduced in ethanol with Raney nickel (40–50% Ni content) under hydrogen pressure (50 psi) at 50–55°C. This method, detailed in Example 1 of CN101062897A, produces the amine in 89–93% yield.

TiCl4/NaBH4 System :

A non-catalytic alternative employs TiCl4 and NaBH4 in tetrahydrofuran (THF), achieving rapid reduction at room temperature. However, this system demands strict anhydrous conditions, complicating scale-up.

Telescoping Multi-Step Synthesis

Industrial processes favor "telescoped" syntheses to minimize intermediate isolation. A three-step protocol from CN101062897A illustrates this approach:

-

Oxime Formation : 4-Ethyl-2,3-dihydro-1H-inden-1-one reacts with hydroxylamine in situ.

-

Reduction : The crude oxime is directly reduced with Raney nickel without purification.

-

Alkylation : The resulting amine undergoes N-alkylation with propargyl bromide in toluene.

This method streamlines production, achieving an overall yield of 78% with HPLC purity >98%.

Comparative Analysis of Preparation Methods

| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|---|

| Reductive Amination (Ni) | Raney Nickel | 85–92 | 90–95 | 50–55°C, 50 psi H₂, 8–12 hrs |

| Oxime Reduction (Ni) | Raney Nickel | 89–93 | 93–98 | 50–55°C, 50 psi H₂, 8–10 hrs |

| TiCl4/NaBH4 Reduction | TiCl4/NaBH4 | 82–88 | 88–92 | RT, anhydrous, 2–4 hrs |

| Telescoped Synthesis | Sequential steps | 78–84 | 95–98 | Multi-step, no isolation |

Key Observations :

Q & A

Q. What are the common synthetic routes for preparing 4-Ethyl-2,3-dihydro-1H-inden-1-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves reductive amination or alkylation of indene precursors. For example:

Reductive Amination : Reacting 4-ethyl-1-indanone with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) in methanol or tetrahydrofuran (THF). Catalyst choice (e.g., Pd/C for hydrogenation) and solvent polarity significantly affect yield .

Alkylation : Introducing the ethyl group via Friedel-Crafts alkylation using ethyl halides and Lewis acids (e.g., AlCl3).

- Optimization Tips :

- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Monitor reaction progress via TLC or GC-MS to minimize side products.

- Table: Yield Comparison for Analogous Compounds

| Method | Catalyst/Solvent | Yield (Analogous Compound) | Reference |

|---|---|---|---|

| Reductive Amination | NaBH3CN/MeOH | 49% (5-methyl derivative) | |

| Alkylation | AlCl3/CH2Cl2 | 35-45% (bromo derivatives) |

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the ethyl group’s position and dihydroindenamine backbone. For example, the ethyl group’s triplet (δ 1.2–1.5 ppm) and indene protons (δ 6.5–7.2 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak (m/z 161.24 for C11H15N) and fragmentation patterns.

- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity.

Advanced Research Questions

Q. How can researchers design experiments to assess the inhibitory activity of this compound against monoamine oxidase B (MAO-B)?

- Methodological Answer :

- Enzyme Assay Protocol :

Recombinant MAO-B : Express human MAO-B in E. coli and purify via affinity chromatography.

Fluorometric Assay : Use kynuramine as a substrate; measure fluorescence (λex = 310 nm, λem = 400 nm) of 4-hydroxyquinoline produced.

IC50 Determination : Pre-incubate MAO-B with varying compound concentrations (0.1–100 μM) and calculate inhibition curves .

- Controls : Include selegiline (known MAO-B inhibitor) and solvent blanks.

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer :

- Replicate Conditions : Standardize assay parameters (e.g., enzyme source, substrate concentration, pH).

- Purity Validation : Re-characterize compounds via NMR and HPLC to rule out batch variability.

- SAR Analysis : Compare substituent effects (e.g., ethyl vs. methyl groups) using molecular docking to identify critical binding interactions .

Q. How can computational modeling be integrated into the study of structure-activity relationships (SAR) for this compound analogs?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with MAO-B’s active site (PDB ID: 2V5Z). The ethyl group may occupy a hydrophobic pocket, enhancing binding affinity.

- QSAR Modeling : Develop quantitative SAR models using descriptors like logP, polar surface area, and H-bond donors. Validate with experimental IC50 data .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported for this compound derivatives?

- Methodological Answer :

- Variable Identification : Test the impact of catalysts (e.g., Pd/C vs. Raney Ni), solvents (polar vs. non-polar), and temperature.

- Design of Experiments (DoE) : Use factorial design to isolate critical factors. For example, a 2^3 factorial design evaluating solvent, catalyst, and reaction time.

- Case Study : A 49% yield for a 5-methyl analog was achieved using NaBH3CN in methanol, while AlCl3 in CH2Cl2 yielded 35% for brominated analogs .

Key Research Findings Table

| Property/Activity | Observation (Analogous Compounds) | Reference |

|---|---|---|

| MAO-B Inhibition | Fluorinated analogs show IC50 = 0.8–5 μM | |

| Synthetic Yield Optimization | NaBH3CN/MeOH outperforms AlCl3/CH2Cl2 | |

| Structural Confirmation | NMR δ 1.2–1.5 ppm (ethyl group) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.